molecular formula C8H10N4 B137448 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 155789-83-6

3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B137448
CAS No.: 155789-83-6
M. Wt: 162.19 g/mol
InChI Key: JOZIRBXHUCDOKH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with methyl substituents at positions 3 and 5. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding proteins.

Properties

IUPAC Name

3,5-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZIRBXHUCDOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434072
Record name 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-83-6
Record name 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and SNAr Reaction

The foundational approach involves 2-chloro-3-nitropyridine (1 ) as the starting material. Introducing the N-methyl group at position 3 is achieved via a nucleophilic aromatic substitution (SNAr) reaction with methylamine in a H2O-isopropyl alcohol (IPA) solvent system at 80°C. This step replaces the chlorine atom with a methylamine group, yielding 3-methylamino-5-nitropyridine (2 ) (hypothetical intermediate for target compound). The H2O-IPA system enhances reaction efficiency, completing the substitution in 2 hours with >90% yield.

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using Zn/HCl in H2O-IPA at 80°C. This step generates 3-methylamino-5-aminopyridine (3 ), a critical diamine intermediate. The Zn/HCl system outperforms traditional Zn/HCOONH3 or catalytic hydrogenation by reducing reaction time to 45 minutes while maintaining yields above 90%.

Heterocyclization with Aldehydes

The diamine 3 undergoes cyclization with formaldehyde to construct the imidazole ring. In H2O-IPA at 85°C, the reaction proceeds via imine formation, intramolecular cyclization, and aromatization. Formaldehyde facilitates the formation of the 2-amine group, while the N-methyl group remains intact. This one-pot tandem process yields 3,5-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (4 ) in 85–92% yield.

Key Mechanistic Insights:

  • Imine Intermediate : Time-dependent 1H NMR studies confirm transient imine formation (δ 7.00 ppm) before cyclization.

  • Solvent Role : H2O-IPA stabilizes intermediates via hydrogen bonding, enabling base-free conditions.

Catalytic Hydrogenation and Cyclization

Synthesis of 2-Amino-4,6-dimethyl-3-nitropyridine

An alternative route begins with 1,1-bis(methylthio)-2-nitroethene (17 ), which condenses with enamine derivatives to form 2-amino-4,6-dimethyl-3-nitropyridine (6 ). This step introduces methyl groups at positions 4 and 6 of the pyridine ring, which later translate to position 5 in the imidazo[4,5-b]pyridine framework.

Hydrogenation and Diamine Formation

Catalytic hydrogenation of 6 in propionic acid over palladium catalysts reduces the nitro group to an amine, yielding 2,3-diamino-4,6-dimethylpyridine (8 ). This intermediate retains the methyl groups critical for the target compound’s 5-methyl substitution.

Cyclization to Imidazo[4,5-b]pyridine

Heating 8 with formic acid induces cyclization, forming the imidazole ring. The reaction leverages the ortho-diamine structure, with formic acid acting as both solvent and carbonyl source. This method achieves the target compound in 55–60% overall yield from 17 .

Comparative Analysis of Methodologies

Parameter Method 1 (SNAr-Reduction-Cyclization) Method 2 (Catalytic Hydrogenation)
Starting Material 2-Chloro-3-nitropyridine1,1-Bis(methylthio)-2-nitroethene
Key Step H2O-IPA-mediated SNArEnamine condensation
Reduction System Zn/HClH2/Pd-C
Cyclization Agent FormaldehydeFormic acid
Overall Yield 85–92%55–60%
Reaction Time 12–24 hours48–72 hours
Green Chemistry Metrics Solvent recycling, no metal catalystsHigh catalyst loading

Method 1 offers superior yields and shorter reaction times, whereas Method 2 provides a pathway for introducing multiple methyl groups via tailored starting materials.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to regioisomers. In Method 1, H2O-IPA minimizes byproducts by stabilizing the transition state through hydrogen bonding.

Functional Group Compatibility

  • Nitro Reduction : Zn/HCl avoids over-reduction of the pyridine ring observed with H2/Pd-C.

  • Aldehyde Reactivity : Bulky aldehydes (e.g., benzaldehyde) reduce cyclization efficiency, necessitating formaldehyde for the 2-amine group .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen functionalities .

Scientific Research Applications

Antibacterial Activity

Research indicates that 3,5-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine exhibits significant antibacterial properties, particularly against resistant strains of bacteria. The compound's structural characteristics enhance its binding affinity to bacterial targets, which is crucial in the fight against antibiotic resistance.

Case Study: Antibacterial Efficacy

A study evaluating various imidazo[4,5-b]pyridine derivatives found that this compound demonstrated notable activity against Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than many conventional antibiotics. This positions it as a promising candidate for further development in antibacterial therapies.

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Its ability to inhibit critical kinases involved in cancer cell proliferation has been a focal point of research.

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, IC50 values reported for colon carcinoma cells were as low as 0.4 µM, indicating potent activity that warrants further exploration in clinical settings.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound may have applications in other therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses in cellular models, indicating potential use in treating inflammatory diseases.
  • Neuropharmacological Potential : The structural features of imidazo[4,5-b]pyridine derivatives suggest they might interact with neurotransmitter systems, possibly influencing conditions like anxiety and depression.

Comparison with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amineMethyl groups at positions 6 and 7Explored for kinase inhibition
5-Methyl-1H-imidazo[4,5-b]pyridin-2-amineMethyl group at position 5Known for modulating GABA_A receptors
3-Methylimidazo[4,5-b]pyridineMethyl group at position 3Exhibits different biological activity compared to others

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The imidazo[4,5-b]pyridine core permits diverse substitutions, which profoundly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Imidazo[4,5-b]pyridine Derivatives
Compound Name Substituents Key Properties/Bioactivity Synthesis Method Reference
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine 3-CH₃, 5-CH₃ Enhanced lipophilicity; kinase inhibition (predicted) One-pot synthesis from nitropyridines
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine 1-CH₃, 6-Ph Modulates sphingolipid signaling; gray-white crystals Condensation of aldehydes with nitropyridines
5-(2,2,2-Trifluoroethoxy)-3H-imidazo[4,5-b]pyridine-2-thione 5-OCH₂CF₃ Potent NPP1 inhibitor (IC₅₀ = 0.12 µM) Cyclocondensation with thiourea
5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine (JE7) 5-SC₆H₃Cl₂ Unknown activity; high halogen content Sulfur substitution via SNAr reaction
5,6-Dichloro-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine (Maribavir analog) 5-Cl, 6-Cl, N-CH₂CH₃ Antiviral activity (CMV inhibition) Ribofuranosylation of chlorinated precursors

Key Observations :

  • Halogenation : Chlorine or trifluoroethoxy groups (e.g., ) enhance electrophilicity and binding to hydrophobic enzyme pockets.
  • Nucleoside Derivatives: Ribofuranosyl modifications (e.g., ) mimic natural nucleosides, enabling antiviral mechanisms.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3,5-dimethyl derivative’s logP is predicted to be ~2.5, higher than polar analogs like 5-hydroxynicotinic acid derivatives (logP < 1) .
  • Crystallinity : The 1-methyl-6-phenyl analog forms gray-white crystals , whereas halogenated variants (e.g., ) may exhibit lower melting points due to bulky substituents.
  • Metabolic Stability : Methyl and trifluoroethoxy groups () reduce oxidative metabolism, enhancing half-life.

Biological Activity

Overview

3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the imidazopyridine family, which has garnered attention for its potential therapeutic applications, including anticancer and antibacterial properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₈H₉N₃
  • Molecular Weight : 147.177 g/mol
  • CAS Number : 155789-83-6

The biological activity of this compound is primarily attributed to its ability to inhibit microtubule assembly, a critical process for cell division and proliferation. This mechanism positions the compound as a potential candidate for anticancer therapies. Additionally, it interacts with various molecular targets, influencing cellular pathways involved in proliferation and apoptosis .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. The following table summarizes the in vitro antiproliferative activity observed in various studies:

Cell LineIC₅₀ (μM)Reference
LN-229 (glioblastoma)1.8
HCT-116 (colorectal carcinoma)2.30
NCI-H460 (lung carcinoma)1.0
HL-60 (acute myeloid leukemia)0.9
K-562 (chronic myeloid leukemia)1.5

These results indicate that the compound has promising activity against a range of cancer types, suggesting potential for further development in cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antibacterial effects. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and neuropathogenic Escherichia coli. The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various imidazopyridine derivatives, including this compound. The researchers found that this compound inhibited the growth of multiple cancer cell lines with varying degrees of potency. Notably, it was particularly effective against glioblastoma and colorectal carcinoma cells .

Study on Antibacterial Effects

Another investigation reported in Antibiotics highlighted the compound's efficacy against MRSA strains. The study utilized disk diffusion methods to assess antibacterial activity and found that this compound exhibited significant inhibition zones compared to control antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions using precursors such as 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under reflux conditions with acetic acid or other acidic catalysts. For example, analogous methods for thiazolo[4,5-b]pyridines utilize [3+3] cyclocondensation strategies with arylazoacetylacetone derivatives, which can be adapted for imidazo derivatives by substituting appropriate amines and optimizing reaction time (e.g., 8–12 hours at 80–100°C) . Purification via column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is recommended to isolate the product in ≥95% purity .

Q. How can the structure of this compound be reliably characterized?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H and 13C NMR can identify methyl groups (δ ~2.3–2.5 ppm for CH3) and aromatic protons (δ ~7.5–8.5 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for distinguishing tautomeric forms (e.g., 3H vs. 1H imidazo isomers) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: ~162.19 for C8H10N4) .

Q. What safety precautions are critical when handling this compound?

The compound exhibits mutagenic potential, as evidenced by Ames test data for structurally similar imidazo[4,5-b]pyridines (1 nmol/plate in TA98 strain) . Use fume hoods, nitrile gloves, and closed systems for synthesis. Decomposition releases toxic NOx vapors; avoid heating above 200°C and store under inert gas (N2/Ar) .

Advanced Research Questions

Q. How do substituent modifications at the N3 and C6 positions influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., ARQ-092, an AKT inhibitor) show that:

  • C6 substituents : Bulky groups (e.g., phenylazo) enhance anticancer activity by 3-fold, likely due to improved target binding .
  • N3 modifications : Cyanoethylation or carboxylation at N3 can modulate solubility and kinase selectivity (e.g., p38 MAPK vs. AKT inhibition) .
  • Methodology : Screen derivatives using kinase inhibition assays (IC50 determination) and molecular docking (AutoDock Vina) to validate SAR hypotheses .

Q. How can computational methods like DFT predict electronic properties and reactivity?

Density Functional Theory (DFT) studies on imidazo[4,5-b]pyridines reveal:

  • HOMO-LUMO gaps : Narrow gaps (~3.5 eV) correlate with electrophilic reactivity, favoring nucleophilic attack at the C2 position .
  • Tautomer stability : The 3H-imidazo tautomer is ~5 kcal/mol more stable than the 1H form, influencing protonation states in biological environments .
  • Tools : Gaussian 09 with B3LYP/6-31G(d) basis set is recommended for geometry optimization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50 values or toxicity profiles may arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC (C18 column, 254 nm) before biological testing .
  • Assay conditions : Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times (24–72 hours) to ensure reproducibility .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to assess metabolite interference .

Q. How can extended-release formulations improve in vivo efficacy studies?

Microcrystalline suspensions and microsphere-based formulations (e.g., as used for Trk inhibitors) enhance bioavailability and reduce dosing frequency:

  • Microspheres : Load compound into PLGA polymers (75:25 lactide:glycolide) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Pharmacokinetics : Monitor plasma concentrations in rodent models using LC-MS/MS, targeting a sustained Cmax of 1–5 µM over 24 hours .

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